An In-Depth Technical Guide to the Rivaroxaban Pseudodimer (EP Impurity J)
An In-Depth Technical Guide to the Rivaroxaban Pseudodimer (EP Impurity J)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, the landscape of pharmaceutical development is one of continuous refinement, where the pursuit of therapeutic efficacy is intrinsically linked to the assurance of safety. This necessitates a profound understanding not only of the active pharmaceutical ingredient (API) but also of its associated impurities. This guide provides a comprehensive technical overview of a notable process-related impurity in the synthesis of the anticoagulant Rivaroxaban: the Rivaroxaban Pseudodimer, also identified as Rivaroxaban EP Impurity J and Rivaroxaban USP Related Compound J.
This document moves beyond a simple recitation of facts, offering a detailed exploration of the chemical identity, formation mechanism, and analytical characterization of this critical impurity. The protocols and insights contained herein are designed to be self-validating, grounded in established scientific principles and supported by authoritative references, empowering researchers and drug development professionals to effectively identify, control, and mitigate the presence of the Rivaroxaban Pseudodimer in their processes.
Introduction to Rivaroxaban and the Imperative of Impurity Profiling
Rivaroxaban is a potent, orally bioavailable, direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Its targeted mechanism of action has established it as a leading therapeutic agent for the prevention and treatment of thromboembolic disorders. The synthetic pathway to Rivaroxaban, while efficient, is not without its complexities, giving rise to a spectrum of potential impurities. These can be broadly categorized as process-related impurities, arising from side reactions or unreacted starting materials, and degradation products, which form during storage or under stress conditions[1][2][3].
The rigorous identification and control of these impurities are mandated by global regulatory bodies such as the International Council for Harmonisation (ICH), the European Pharmacopoeia (EP), and the United States Pharmacopeia (USP)[1]. The presence of impurities, even in minute quantities, can have significant implications for the safety, efficacy, and stability of the final drug product. It is within this context that a thorough understanding of the Rivaroxaban Pseudodimer becomes paramount.
Unveiling the Chemical Structure of Rivaroxaban Pseudodimer
The Rivaroxaban Pseudodimer, designated as Rivaroxaban EP Impurity J, is a significant process-related impurity that warrants careful consideration in the manufacturing of Rivaroxaban[4].
Molecular Identity:
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Chemical Name: 5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide[5][6]
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Synonyms: Rivaroxaban Pseudodimer, Rivaroxaban EP Impurity J, Rivaroxaban USP Related Compound J, Rivaroxaban Open-Ring Dimer[5][6]
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CAS Number: 1632463-24-1[5]
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Molecular Formula: C₃₈H₃₆Cl₂N₆O₁₀S₂[5]
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Molecular Weight: 871.8 g/mol [5]
The structure, as its name suggests, is a dimeric species formed from two Rivaroxaban-related moieties. A key feature is the "open-ring" nature of one of the morpholinone groups, which is central to its formation mechanism.
The Genesis of a Pseudodimer: A Mechanistic Perspective
The formation of the Rivaroxaban Pseudodimer is primarily understood as a process-related event, occurring during the synthesis of the Rivaroxaban API. A plausible mechanism involves the nucleophilic attack of a primary amine intermediate on the amide bond of another Rivaroxaban precursor molecule.
A proposed pathway is as follows:
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Nucleophilic Attack: The primary amine of the key intermediate, 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one, acts as a nucleophile.
-
Amide Bond Cleavage: This amine attacks the amide bond within the morpholinone ring of another molecule, leading to the opening of the ring.
-
Condensation: The resulting open-ring structure, which now possesses a secondary amine, undergoes condensation with two molecules of 5-chlorothiophene-2-carbonyl chloride. This acylation occurs at both the original primary amine and the newly formed secondary amine, creating the dimeric structure[4].
This proposed mechanism underscores the importance of controlling reaction conditions, particularly the stoichiometry of reactants and the presence of nucleophilic species, to minimize the formation of this impurity.
Caption: Proposed formation pathway of Rivaroxaban Pseudodimer.
Analytical Characterization: Identifying the Pseudodimer
The unambiguous identification and quantification of the Rivaroxaban Pseudodimer are critical for quality control. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Spectroscopic Data
While a complete, publicly available spectral dataset for the fully characterized reference standard is not readily found, a Chinese patent (CN106432218A) provides crucial ¹H-NMR data for an impurity with a mass spectrum of m/z 871 [M]⁺, which is consistent with the Rivaroxaban Pseudodimer[7].
Table 1: ¹H-NMR Data for Rivaroxaban Pseudodimer (Impurity 11) from CN106432218A [7]
| Chemical Shift (ppm) | Multiplicity | Number of Protons |
| 8.96 | m | 1H |
| 8.05 | m | 1H |
| 7.65-7.68 | m | 3H |
| 7.62 | d | 2H |
| 7.39 | t | 4H |
| 7.17 | d | 1H |
| 6.91 | d | 1H |
| 6.51 | d | 1H |
| 4.82 | m | 1H |
| 4.75 | m | 1H |
| 4.11-4.20 | m | 4H |
| 3.95 | t | 2H |
| 3.87 | m | 4H |
| 3.78 | m | 2H |
| 3.68 | t | 2H |
| 3.55-3.62 | m | 4H |
| 3.45 | m | 2H |
Note: The interpretation and assignment of these peaks to the specific protons in the pseudodimer structure require further detailed analysis and comparison with the spectra of Rivaroxaban and its precursors.
Analytical Methodologies
A robust, stability-indicating analytical method is essential for the routine monitoring of the Rivaroxaban Pseudodimer. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the method of choice.
This protocol is a representative method adapted from published literature for the analysis of Rivaroxaban and its related substances, which can be optimized for the specific quantification of the pseudodimer[1][2].
1. Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Thermo ODS Hypersil)[2]
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Mobile Phase A: 25 mM Monobasic Potassium Phosphate buffer (pH adjusted to 2.9 with phosphoric acid)[2]
-
Mobile Phase B: Acetonitrile[2]
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Gradient Program: A gradient program should be developed to ensure adequate separation of the pseudodimer from Rivaroxaban and other impurities. A starting point could be a linear gradient from 30% B to 70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: Ambient or controlled at 25 °C
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Detection Wavelength: 249 nm[2]
-
Injection Volume: 10-20 µL
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the Rivaroxaban Pseudodimer reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water). Prepare a series of working standards by serial dilution to construct a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the Rivaroxaban drug substance or product in the diluent to a known concentration.
4. System Suitability:
-
Perform system suitability tests before sample analysis to ensure the chromatographic system is performing adequately. Key parameters include theoretical plates, tailing factor, and reproducibility of injections.
5. Data Analysis:
-
Identify the Rivaroxaban Pseudodimer peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of the pseudodimer in the sample using the calibration curve generated from the standard solutions.
Caption: General workflow for the HPLC analysis of Rivaroxaban Pseudodimer.
Synthesis of the Rivaroxaban Pseudodimer Reference Standard
The availability of a pure reference standard of the Rivaroxaban Pseudodimer is essential for its accurate identification and quantification. A synthetic route can be devised based on its proposed formation mechanism. The following is a conceptual multi-step synthesis protocol derived from the literature[3].
Experimental Protocol: Synthesis of Rivaroxaban Pseudodimer (Impurity J)
Step 1: Ring Opening of Rivaroxaban
-
To a stirred solution of Rivaroxaban in a suitable solvent (e.g., a mixture of concentrated HCl and acetic acid in water), apply heat (e.g., 60°C) for several hours to induce hydrolysis of the morpholinone ring[3].
-
Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Evaporate the solvents under reduced pressure to obtain the crude open-ring carboxylic acid intermediate.
Step 2: First Acylation
-
Dissolve the crude intermediate from Step 1 in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Add a coupling agent, such as 1,1'-Carbonyldiimidazole (CDI), and stir at room temperature.
-
Add one equivalent of 5-chlorothiophene-2-carboxylic acid and continue stirring to form the acylated intermediate[3].
Step 3: Second Acylation (Dimerization)
-
To the reaction mixture from Step 2, add one equivalent of the key amine intermediate, (S)-4-(4-(5-aminomethyl)-2-oxooxazolidin-3-yl)phenylmorpholin-3-one.
-
Continue the reaction, facilitated by the coupling agent, to form the final Rivaroxaban Pseudodimer[3].
-
Purify the crude product by column chromatography on silica gel to obtain the pure Rivaroxaban Pseudodimer as an off-white solid.
Characterization: The identity and purity of the synthesized pseudodimer should be confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, MS) and HPLC analysis, comparing the data with that of a certified reference standard if available.
Biological Implications: The Unanswered Question of Toxicity
One study on the degradation products of Rivaroxaban found a direct relationship between the increased amount of alkaline degradation products and higher cytotoxic potential in human hepatoblastoma (HepG2) cells[8]. However, it is crucial to note that these findings may not be directly applicable to the pseudodimer, which has a distinct chemical structure and formation pathway.
Given the lack of specific data, and in line with the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), it is imperative for drug developers to:
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Consider the need for toxicological evaluation: Based on the level at which the Rivaroxaban Pseudodimer is present in the API, a toxicological assessment may be required as per ICH guidelines.
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Utilize in silico toxicity prediction tools: Computational tools can provide an initial assessment of the potential for mutagenicity and other toxicities based on the chemical structure of the pseudodimer.
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If necessary, perform in vitro and in vivo toxicity studies: Should the levels of the pseudodimer exceed the qualification threshold, or if in silico predictions raise concerns, experimental toxicological studies would be warranted to ensure patient safety.
Conclusion: A Call for Vigilance and Further Research
The Rivaroxaban Pseudodimer (EP Impurity J) represents a critical process-related impurity in the synthesis of a widely used anticoagulant. This guide has provided a detailed overview of its chemical structure, a plausible mechanism for its formation, and strategies for its analytical characterization and synthesis.
The causality behind its formation lies in the potential for side reactions during the manufacturing process, highlighting the need for stringent process control. The analytical methods described provide a framework for a self-validating system to monitor and control this impurity.
However, the significant knowledge gap regarding the specific biological activity and toxicity of the Rivaroxaban Pseudodimer underscores the need for further research. As drug development professionals, our commitment to patient safety demands a proactive approach to understanding and mitigating the risks associated with all impurities. Continued investigation into the toxicological profile of the Rivaroxaban Pseudodimer is not just a matter of regulatory compliance but a fundamental aspect of responsible pharmaceutical development.
References
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Wingert, N. R., et al. (2019). In vitro Toxicity Assessment of Rivaroxaban Degradation Products and Kinetic Evaluation to Decay Process. Drug and Chemical Toxicology, 42(5), 509-518. [Link]
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Mestareehi, A. H. (2025). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. International Journal of Molecular Sciences, 26(10), 4744. [Link]
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The Pharma Innovation. (2023). Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions. The Pharma Innovation Journal, 12(3), 110-115. [Link]
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PubChem. (n.d.). Rivaroxaban. Retrieved from [Link]
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SynThink Research Chemicals. (n.d.). Rivaroxaban EP Impurities & USP Related Compounds. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Rivaroxaban-impurities. Retrieved from [Link]
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Rasayan Journal of Chemistry. (2022). A NOVEL RIVAROXABAN DEGRADATION IMPURITY DETECTION BY RP-HPLC, EXTRACTION BY PREPARATORY CHROMATOGRAPHY, AND CHARACTERIZATION BY LCMS, NMR, AND FT-IR. RASĀYAN J. Chem., 15(4), 2373-2381. [Link]
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International Research Journal on Advanced Engineering and Management. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. IRJAEM, 2(07). [Link]
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Semantic Scholar. (2022). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. HETEROCYCLES, 104(10). [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Rivaroxaban Impurity A CAS 931204-39-6. Retrieved from [Link]
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SynZeal. (n.d.). Rivaroxaban Impurities. Retrieved from [Link]
- ResearchGate. (2025). Impurities of Rivaroxaban in Rovaltro and Xarelto Tablets.
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Frontiers in Chemistry. (2023). Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban. Front. Chem., 11. [Link]
- Google Patents. (2017).
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PubMed. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14999-15004. [Link]
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SynZeal. (n.d.). Rivaroxaban EP Impurity J. Retrieved from [Link]
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